Neuromedin S (rat)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

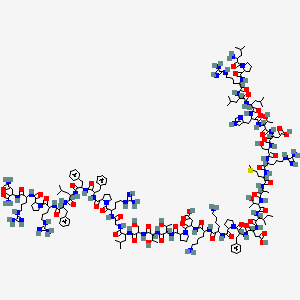

Neuromedin S (rat) is a potent, endogenous neuromedin U receptor agonist . It is a 34-amino acids peptide isolated from rat brain . It is specifically expressed in the suprachiasmatic nuclei (SCN) of the hypothalamus . It has been found to induce phase shifts in the circadian rhythm of locomotor activity and act as a potent endogenous anorexigenic peptide .

Synthesis Analysis

Neuromedin S (NMS) was identified in rat brain by means of reverse pharmacology as a novel 36-amino acid peptide . It shares a C-terminal core structure with neuromedin U . The expression of NMS and NMU2R genes was detected at the hypothalamus along postnatal development, with significant fluctuations of their relative levels .Molecular Structure Analysis

Neuromedin S (rat) shares a C-terminal core structure with neuromedin U . The molecular weight of Neuromedin S (rat) is 4241.97 . The single letter sequence of Neuromedin S (rat) is LPRLLHTDSRMATIDFPKKDPTTSLGRPFFLFRPRN .Chemical Reactions Analysis

Neuromedin S (rat) activates SCN neurons and induces nonphotic type phase shifts in the circadian rhythm of locomotor activity . This suggests that NMS in the SCN is implicated in the regulation of circadian rhythms through autocrine and/or paracrine actions .Physical And Chemical Properties Analysis

Neuromedin S (rat) is a 34-amino acids peptide . The molecular weight of Neuromedin S (rat) is 4241.97 . The single letter sequence of Neuromedin S (rat) is LPRLLHTDSRMATIDFPKKDPTTSLGRPFFLFRPRN .Aplicaciones Científicas De Investigación

1. Regulation of the Hypothalamo–Pituitary–Adrenal (HPA) Axis Neuromedin S (NMS) plays a crucial role in the regulation of the hypothalamo–pituitary–adrenal (HPA) axis function . NMS and its structurally related and highly conserved neuropeptide Neuromedin U (NMU) exert biological effects via two GPCR receptors, NMUR1 and NMUR2 . These elements of the NMU/NMS and their receptors network are expressed in the HPA axis . They act at both hypothalamic and adrenal levels and are involved in central and peripheral control of the stress response .

Regulation of Circadian Rhythm

NMS is a potent endogenous neuromedin U receptor agonist that induces phase shifts in the circadian rhythm of locomotor activity .

Anorexigenic Effects

NMS is a potent endogenous anorexigenic peptide . This means it can suppress appetite, which could have implications for the treatment of conditions like obesity.

Regulation of Steroidogenesis

NMS plays a role in the regulation of steroidogenesis, particularly in maintaining mitochondrial morphology and function via NMUR2 in goat ovarian granulosa cells . NMS treatment enhances the fusion of mitochondria, increases mitochondrial membrane potential, the activity of respiratory chain enzymes, and ATP production .

Role in Reproductive Regulation

NMS plays various roles in reproductive regulation . For instance, it has been found to enhance the production of estrogen and up-regulate the expression of STAR, CYP11A1, 3BHSD, and CYP19A1 .

Role in Stress Response

NMS and NMU are involved in the central and peripheral control of the stress response . This could have implications for understanding and treating stress-related disorders.

Mecanismo De Acción

- NMS is a neuropeptide that acts as a ligand for the G protein-coupled receptor FM4/TGR-1 . This receptor, also known as NMUR2, is predominantly expressed in the central nervous system (CNS) .

- NMUR1, another receptor for NMS, is mainly distributed peripherally .

- NMS is thought to be involved in the regulation of circadian rhythm and has appetite suppressant effects .

- It also influences the release of other peptide hormones, such as vasopressin, luteinizing hormone, and oxytocin .

- Within the hypothalamo–pituitary–adrenal (HPA) axis, NMS acts at both hypothalamic and adrenal levels .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Direcciones Futuras

Research suggests that Neuromedin S (rat) and its receptors are involved in central and peripheral control of the stress response . The development of highly specific NMUR1 and NMUR2 receptor antagonists could allow for a more detailed understanding of the mechanisms of action of NMU/NMS and related peptides in the body . This could form the basis for attempts to use such compounds in the treatment of disorders, for example, metabolic disorders, circadian rhythm, stress, etc .

Propiedades

IUPAC Name |

4-[[1-[2-[[6-amino-1-[[6-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[2-[[5-carbamimidamido-1-[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C193H307N57O49S/c1-19-104(12)149(241-182(293)152(108(16)255)242-155(266)105(13)217-157(268)121(66-79-300-18)221-159(270)118(56-36-69-210-189(199)200)220-172(283)137(96-251)239-170(281)134(92-147(261)262)236-180(291)150(106(14)253)243-171(282)132(89-114-94-209-98-216-114)233-165(276)128(84-103(10)11)229-163(274)126(82-101(6)7)228-161(272)120(58-38-71-212-191(203)204)224-174(285)139-61-41-74-246(139)184(295)115(196)80-99(2)3)179(290)235-133(91-146(259)260)169(280)237-135(88-113-52-30-23-31-53-113)187(298)249-77-44-63-141(249)176(287)222-117(55-33-35-68-195)158(269)219-116(54-32-34-67-194)162(273)238-136(93-148(263)264)188(299)250-78-45-65-143(250)178(289)244-153(109(17)256)183(294)245-151(107(15)254)181(292)240-138(97-252)173(284)227-125(81-100(4)5)156(267)215-95-145(258)218-122(59-39-72-213-192(205)206)185(296)247-75-43-64-142(247)177(288)234-131(87-112-50-28-22-29-51-112)168(279)232-130(86-111-48-26-21-27-49-111)167(278)230-127(83-102(8)9)164(275)231-129(85-110-46-24-20-25-47-110)166(277)225-123(60-40-73-214-193(207)208)186(297)248-76-42-62-140(248)175(286)223-119(57-37-70-211-190(201)202)160(271)226-124(154(198)265)90-144(197)257/h20-31,46-53,94,98-109,115-143,149-153,251-256H,19,32-45,54-93,95-97,194-196H2,1-18H3,(H2,197,257)(H2,198,265)(H,209,216)(H,215,267)(H,217,268)(H,218,258)(H,219,269)(H,220,283)(H,221,270)(H,222,287)(H,223,286)(H,224,285)(H,225,277)(H,226,271)(H,227,284)(H,228,272)(H,229,274)(H,230,278)(H,231,275)(H,232,279)(H,233,276)(H,234,288)(H,235,290)(H,236,291)(H,237,280)(H,238,273)(H,239,281)(H,240,292)(H,241,293)(H,242,266)(H,243,282)(H,244,289)(H,245,294)(H,259,260)(H,261,262)(H,263,264)(H4,199,200,210)(H4,201,202,211)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKHLKOZPRFOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC=N9)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C193H307N57O49S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4242 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neuromedin S (rat) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)